
2-(Difluoromethyl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Difluoromethyl)-3-methylpyridine” is a compound that falls under the category of difluoromethylated compounds. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of difluoromethylated compounds like “2-(Difluoromethyl)-3-methylpyridine” has seen significant advances in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Chemical Reactions Analysis
Difluoromethylation reactions have seen significant advancements in recent years. Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .Scientific Research Applications
Medicinal Chemistry: Cyclooxygenase-2 (COX-2) Inhibition
2-(Difluoromethyl)-3-methylpyridine: derivatives have been investigated as potential COX-2 inhibitors. Molecular docking simulations and density functional theory (DFT) calculations revealed their binding interactions with the COX-2 receptor. Notably, compounds 3a and 3f exhibited the highest docking scores, indicating strong affinity toward COX-2. The presence of hydrogen bonds and hydrophobic interactions contributed to their binding stability .
Antiviral Activity Enhancement
A rapid synthesis of 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea demonstrated its potential for dramatically improved antiviral activity .
Photocatalysis: Regioselective Difluoromethylation
The regioselectivity of difluoromethylation reactions involving coumarin derivatives is influenced by the stability of benzyl radicals formed as intermediates .
Materials Science: Tailored Derivatives
The incorporation of the difluoromethyl group enhances lipophilicity and metabolic stability, making it valuable for designing tailored derivatives in materials science .
Biological Activities: Anti-Inflammatory, Antibacterial, and Antifungal Properties
While further research is needed, 2-(Difluoromethyl)-3-methylpyridine derivatives have shown promise in various biological activities, including anti-inflammatory, antibacterial, antifungal, and potentially anticancer properties .
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-5-3-2-4-10-6(5)7(8)9/h2-4,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCCSNDHXWMNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-3-methylpyridine | |
CAS RN |
1805301-81-8 |
Source


|
| Record name | 2-(difluoromethyl)-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)
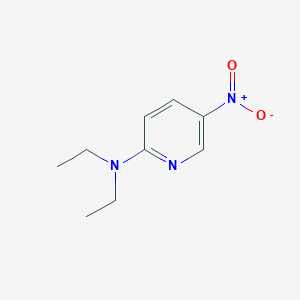
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)
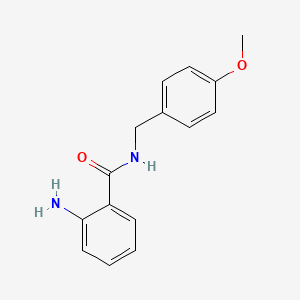
![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2487377.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)
![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)
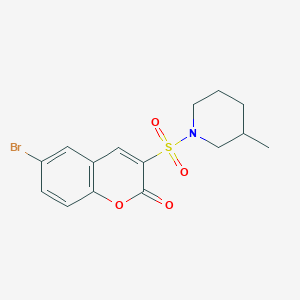
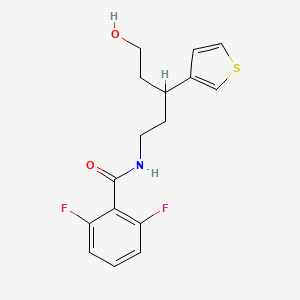

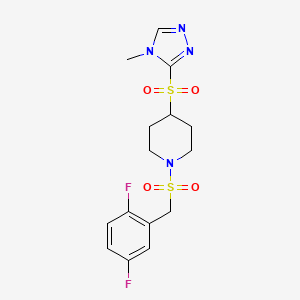
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)